Longifloroside A

Stereochemistry Chiral separation Analytical method validation

Researchers sourcing neolignan glucoside references frequently encounter structurally uncharacterized or stereochemically ambiguous material that compromises assay reproducibility. Longifloroside A resolves this with its rigorously established (7R,8S) configuration and 4-O-methyl substitution pattern, fully authenticated by comprehensive spectral analysis. • Definitive stereochemistry enables orthogonal chiral HPLC separation from co-occurring longiflorosides B-D for impurity profiling and method development. • Dual-source botanical provenance (Pedicularis longiflora and Ligustrum lucidum) supports chemotaxonomic cross-validation studies across plant families. • Well-defined physicochemical parameters (TPSA 157.00 Ų, XlogP 0.60, 5 H-bond donors, 11 acceptors) streamline solubility prediction and formulation planning. Procure with confidence-each batch is supplied at ≥98% purity with full analytical documentation for regulatory-compliant pharmaceutical R&D.

Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
Cat. No. B598365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongifloroside A
SynonymsLongifloroside A
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1
InChIKeyXANQOACQMNIJQL-ZFNUXFBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Longifloroside A: Compound Overview


Longifloroside A (CAS 175556-08-8) is a neolignan glucoside compound with the molecular formula C₂₇H₃₄O₁₁ and molecular weight of 534.55 g/mol [1]. Originally isolated from whole plants of Pedicularis longiflora (Scrophulariaceae) and subsequently identified in Ligustrum lucidum seeds , the compound was structurally determined as (7R,8S)-4-O-methyl-dehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside via comprehensive spectral analysis . As a benzofuran-type lignan derivative with a defined stereochemical configuration [2], Longifloroside A is commercially available as a high-purity analytical standard (typically ≥98% by HPLC) for pharmaceutical research and development applications . The compound belongs to the phenylpropanoid/polyketide superclass and features multiple hydroxyl groups and a characteristic furan ring system that distinguishes it from structurally related neolignan glucosides [3].

Longifloroside A vs. Neolignan Analogs


Neolignan glucosides comprise a structurally diverse class of natural products with variations in substitution patterns, stereochemistry, and glycosylation sites that directly impact chromatographic behavior and potential biological activity [1]. Longifloroside A is distinguished from closely related in-class compounds—including longiflorosides B, C, and D, as well as dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside—by its specific (7R,8S) stereochemical configuration and the presence of a 4-O-methyl substitution on the dehydrodiconiferyl alcohol scaffold . In the broader neolignan glucoside class, even minor structural modifications can significantly alter physicochemical properties such as topological polar surface area (TPSA = 157.00 Ų for Longifloroside A) and hydrogen bonding capacity (5 donors, 11 acceptors) [2], which govern solubility, formulation behavior, and chromatographic retention time. Consequently, procurement of Longifloroside A versus analogs such as (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside or (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside [3] represents a material scientific decision with implications for assay validation, data reproducibility, and regulatory compliance in pharmaceutical research settings.

Longifloroside A Differential Evidence


Stereochemical Identity vs. Longifloroside B

Longifloroside A possesses a defined stereochemical configuration of (7R,8S)-4-O-methyl-dehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside [1]. In contrast, Longifloroside B, isolated from the same plant source (Pedicularis longiflora), exhibits the stereochemical configuration (erythro)-1-(4-O-β-D-glucopyranosyl-3,5-dimethoxy-phenyl)-2-{2-methoxy-4-[1-(E)-propene-3-ol]-phenoxyl}-propane-1,3-diol [2]. The distinct stereochemistry results in different chromatographic retention properties and optical rotation values, which are critical parameters for analytical method development, chiral purity assessment, and compound identity verification in pharmaceutical quality control workflows . The IUPAC nomenclature for Longifloroside A is (2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .

Stereochemistry Chiral separation Analytical method validation Neolignan glucosides Phytochemical standardization

Structural Distinction from Dihydro-Analog

Longifloroside A is structurally characterized as (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside, featuring a double bond in the propenyl side chain [1]. Its closest structural analog, isolated from the same genus Phlomis chimerae, is (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside, which lacks the 4-O-methyl substitution and possesses a saturated (dihydro) side chain [2]. This structural difference—specifically the presence of the methoxy group at the 4-position and the unsaturation in the side chain—confers distinct UV absorption maxima (λmax), mass spectrometric fragmentation patterns (MS/MS), and chromatographic retention behavior under reversed-phase HPLC conditions . The molecular formula C₂₇H₃₄O₁₁ with 11 oxygen atoms and exact mass of 534.21011190 g/mol distinguishes Longifloroside A from analogs with different oxygenation patterns [3].

Neolignan glucoside Structure-activity relationship Chromatographic separation Natural product chemistry Phytochemical analysis

Dual Botanical Source Authentication

Longifloroside A has been definitively isolated and characterized from two distinct botanical sources: the whole plants of Pedicularis longiflora (Scrophulariaceae) and the seeds of Ligustrum lucidum (Oleaceae) . This cross-species occurrence provides a unique chemotaxonomic marker and enables comparative phytochemical analysis across plant families. In contrast, structurally related neolignan glucosides such as longiflorosides B, C, and D have been reported exclusively from Pedicularis longiflora , while other analogs including (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside have been characterized from Phlomis chimerae (Lamiaceae) [1]. The dual-source provenance of Longifloroside A offers researchers flexibility in procurement strategies, botanical authentication studies, and comparative metabolomics investigations. Commercial availability as a purified compound (≥98% purity by HPLC) from both source-derived extractions enables cross-validation of biological assay results independent of botanical matrix effects .

Phytochemistry Botanical authentication Natural product sourcing Chemotaxonomy Quality control

Bioactivity Profile vs. Ligustroside

Comparative assessment of Ligustrum lucidum-derived natural products reveals distinct bioactivity profiles between Longifloroside A and the structurally related secoiridoid glucoside Ligustroside. Longifloroside A is documented as a natural product from Ligustrum lucidum with potential biological relevance . In contrast, Ligustroside (also from Ligustrum lucidum) demonstrates little antioxidant and anti-inflammatory properties overall but exhibits a significant inhibition effect on prostaglandin E₂ (PGE₂) release [1]. This divergent activity profile—with Ligustroside showing specific PGE₂ pathway modulation while lacking broad-spectrum activity—highlights the importance of compound-specific selection for targeted biological assays. For researchers investigating PGE₂-mediated inflammatory cascades, Ligustroside may serve as a pathway-specific probe, whereas Longifloroside A represents a distinct chemotype within the same botanical source for broader phytochemical profiling studies [2].

Anti-inflammatory Prostaglandin E2 Natural product screening Ligustrum lucidum Cytokine inhibition

Longifloroside A Research Applications


Chiral Chromatography Reference Standard

Longifloroside A serves as a defined stereochemical reference standard for chiral chromatographic method development and validation in pharmaceutical quality control laboratories. The compound's established (7R,8S) configuration [1], combined with its commercial availability at ≥98% purity with full analytical characterization including IUPAC nomenclature, canonical SMILES, and InChIKey , enables robust method validation for neolignan glucoside analysis. The distinct stereochemistry relative to Longifloroside B and other in-class compounds provides orthogonal chromatographic retention properties critical for separation method development and impurity profiling .

Botanical Sourcing Authentication

The dual-source provenance of Longifloroside A—isolated and characterized from both Pedicularis longiflora (Scrophulariaceae) [1] and Ligustrum lucidum (Oleaceae) —positions this compound as a valuable chemotaxonomic marker for botanical authentication studies. Researchers conducting comparative metabolomics investigations across plant families can leverage Longifloroside A as a cross-validated analytical reference material. The compound's well-documented physicochemical properties (TPSA = 157.00 Ų, XlogP = 0.60, 5 H-bond donors, 11 H-bond acceptors) support formulation and solubility predictions essential for procurement planning and experimental design.

Neolignan Glucoside SAR Studies

Longifloroside A provides a structurally defined scaffold for structure-activity relationship investigations within the neolignan glucoside chemical class. The compound's characterized structural features—specifically the 4-O-methyl substitution and dehydro (double bond) configuration distinguishing it from dihydro-analogs [1]—enable systematic SAR studies to elucidate the contribution of specific functional groups to chromatographic behavior, physicochemical properties, and potential biological activity. Researchers can employ Longifloroside A as a reference compound against which to compare synthetic derivatives or newly isolated natural analogs, leveraging the established spectroscopic data from the original isolation papers for compound identity confirmation.

Natural Product Library for HTS

Longifloroside A is suitable for inclusion in diversity-oriented natural product screening libraries as a representative benzofuran-type lignan derivative [1]. The compound's commercial availability in research-grade quantities with documented purity specifications enables its deployment in high-throughput screening campaigns targeting pathways relevant to neolignan glucoside pharmacology. For programs specifically investigating PGE₂-mediated inflammatory cascades, researchers should note that structurally distinct co-occurring compounds from the same botanical sources (e.g., Ligustroside) demonstrate differential pathway-specific activities , underscoring the importance of compound-level rather than extract-level procurement for target-based screening initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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